molecular formula C18H24N2O3 B1358615 Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 219814-72-9

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B1358615
CAS No.: 219814-72-9
M. Wt: 316.4 g/mol
InChI Key: DPSPJMMXKGXNMR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable diketone and urea or thiourea under acidic or basic conditions to form the pyrimidine core.

    Substitution Reactions: Introduction of the isopropylphenyl group through Friedel-Crafts alkylation or acylation.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction of the carbonyl group in the pyrimidine ring can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to specific enzymes or receptors, altering their activity. The exact mechanism depends on the target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • Ethyl 4-(4-methylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Ethyl 4-(4-tert-butylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Comparison: Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-oxo-6-(4-propan-2-ylphenyl)-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-6-23-17(21)15-12(4)20(5)18(22)19-16(15)14-9-7-13(8-10-14)11(2)3/h7-11,16H,6H2,1-5H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSPJMMXKGXNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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